4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide, commonly known as FPOP, is a chemical compound used in scientific research for its potential applications in studying protein structure and dynamics. FPOP is a derivative of the well-known compound, p-nitrophenyl acetate, which has been used extensively in enzymology. FPOP is a relatively new compound, first synthesized in 2008, and has since gained significant attention in the scientific community due to its unique properties.
Mechanism of Action
Target of Action
ChemDiv2_002983, also known as CBKinase1_006919, CBKinase1_019319, or 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide, is a complex compound with multiple potential targets. The primary targets of this compound are likely to be kinases, given the “Kinase” in its alternative names . Kinases play a vital role as regulators of neoplasia, metastasis, and cytokine suppression . They regulate key signaling pathways critically involved in tumor progression .
Mode of Action
The compound’s interaction with its targets leads to a series of changes in cellular processes. For instance, it has been suggested that certain kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of certain diseases . .
Biochemical Pathways
The compound affects various biochemical pathways, primarily those regulated by kinases. These pathways include cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can influence a wide range of cellular processes, from cell growth and division to cell death.
Result of Action
The molecular and cellular effects of ChemDiv2_002983’s action are likely to be diverse, given the wide range of processes regulated by kinases. These effects could include changes in cell growth and division, alterations in cell signaling, and potentially cell death . In the context of cancer, these effects could lead to the inhibition of tumor growth and the induction of cancer cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)14(19)7-8-15(20)18-13-2-1-9-17-10-13/h1-6,9-10H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYBYHKONLXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.